Unique Solid‑State Phase Sequence vs. 1,3,5‑Trichloro‑2,4,6‑trimethylbenzene
1,2,3‑Trichloro‑4,5,6‑trimethylbenzene (TCTMB) exhibits three distinct solid phases: Phase III (triclinic, < 268 K), Phase II (monoclinic, orientationally disordered, 268–400 K), and Phase I (high‑temperature phase, 400–499 K) [1]. In contrast, the symmetric isomer 1,3,5‑trichloro‑2,4,6‑trimethylbenzene shows no detectable disorder and no phase transitions between 150 K and its melting point, remaining in a single triclinic phase throughout [2]. This multi‑phase behaviour of TCTMB provides a model system for studying order‑disorder transitions in plastic crystals.
| Evidence Dimension | Number of solid phases and temperature range |
|---|---|
| Target Compound Data | 3 phases (III: < 268 K, II: 268–400 K, I: 400–499 K) |
| Comparator Or Baseline | 1,3,5-trichloro-2,4,6-trimethylbenzene: 1 phase (150–297 K), no disorder detected |
| Quantified Difference | TCTMB shows 2 additional solid phases and orientational disorder absent in the 1,3,5 isomer |
| Conditions | X‑ray diffraction and deuterium NMR, 150–499 K range |
Why This Matters
Suppliers and researchers selecting a trichlorotrimethylbenzene for solid‑state physics studies must use the 1,2,3‑isomer to access the full phase‑transition richness; the 1,3,5‑isomer lacks these phenomena entirely.
- [1] Brauniger, T. et al. Orientational disorder in 1,2,3-trichloro-4,5,6-trimethylbenzene. Phys. Chem. Chem. Phys., 2001, 3, 1891‑1903. View Source
- [2] Tazi, M. et al. Structure of 1,3,5-trichloro-2,4,6-trimethylbenzene at 150 and 297 K. Acta Crystallogr. B, 1995, 51, 838‑847. View Source
